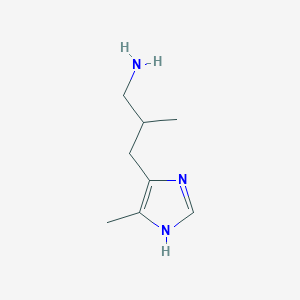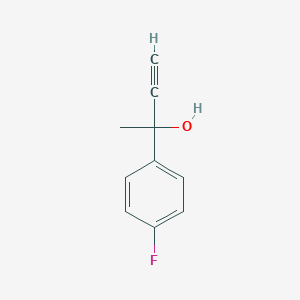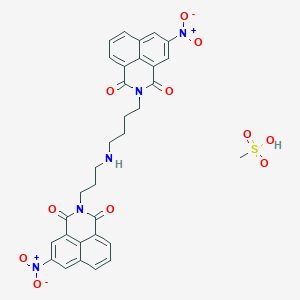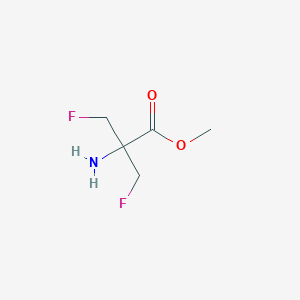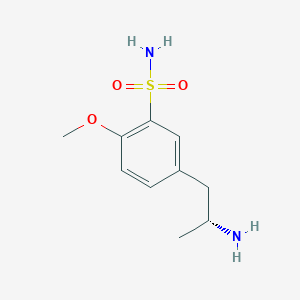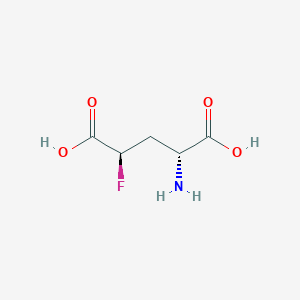
(2R,4R)-2-amino-4-fluoropentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-amino-4-fluoropentanedioic acid, also known as L-AP4, is a synthetic amino acid that has been widely used in scientific research for its ability to selectively block the transmission of certain neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-2-amino-4-fluoropentanedioic acid has been used in various scientific research applications, including studies of synaptic transmission, pain perception, and addiction. It has been shown to selectively block the transmission of certain neurotransmitters, including glutamate and GABA, which are involved in synaptic transmission and pain perception.
Wirkmechanismus
(2R,4R)-2-amino-4-fluoropentanedioic acid acts as a selective antagonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of synaptic transmission and pain perception. By blocking the activation of mGluR4, (2R,4R)-2-amino-4-fluoropentanedioic acid inhibits the release of glutamate and GABA, which reduces synaptic transmission and pain perception.
Biochemische Und Physiologische Effekte
(2R,4R)-2-amino-4-fluoropentanedioic acid has been shown to have a variety of biochemical and physiological effects, including the reduction of synaptic transmission, the inhibition of pain perception, and the prevention of addiction. It has also been shown to have neuroprotective effects in certain neurodegenerative diseases, such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R,4R)-2-amino-4-fluoropentanedioic acid is its selectivity for mGluR4, which allows for the selective inhibition of certain neurotransmitters without affecting others. This makes it a valuable tool for studying the role of specific neurotransmitters in synaptic transmission and pain perception. However, one limitation of (2R,4R)-2-amino-4-fluoropentanedioic acid is its limited solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving (2R,4R)-2-amino-4-fluoropentanedioic acid, including the development of more potent and selective mGluR4 antagonists, the exploration of its potential therapeutic applications in neurodegenerative diseases, and the investigation of its role in addiction and other neurological disorders.
Conclusion
In conclusion, (2R,4R)-2-amino-4-fluoropentanedioic acid is a synthetic amino acid that has been widely used in scientific research for its ability to selectively block the transmission of certain neurotransmitters in the brain. Its selectivity for mGluR4 makes it a valuable tool for studying the role of specific neurotransmitters in synaptic transmission and pain perception. While it has some limitations, there are several future directions for research involving (2R,4R)-2-amino-4-fluoropentanedioic acid, which may lead to new insights into the treatment of neurological disorders.
Synthesemethoden
(2R,4R)-2-amino-4-fluoropentanedioic acid is synthesized through a multi-step process that involves the conversion of L-aspartic acid to the corresponding diester, followed by fluorination and reduction. The final product is purified through chromatography to obtain pure (2R,4R)-2-amino-4-fluoropentanedioic acid.
Eigenschaften
CAS-Nummer |
149117-03-3 |
|---|---|
Produktname |
(2R,4R)-2-amino-4-fluoropentanedioic acid |
Molekularformel |
C5H8FNO4 |
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
(2R,4R)-2-amino-4-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1 |
InChI-Schlüssel |
JPSHPWJJSVEEAX-PWNYCUMCSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)[C@H](C(=O)O)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
Synonyme |
D-Glutamic acid, 4-fluoro-, (4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



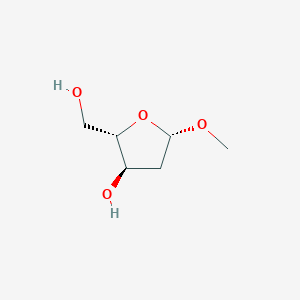
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
